3-[(2,4-Difluorophenoxy)methyl]benzohydrazide
Description
Properties
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-11-4-5-13(12(16)7-11)20-8-9-2-1-3-10(6-9)14(19)18-17/h1-7H,8,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPGSWWVHRUBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that benzohydrazide derivatives, including 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide, exhibit significant anticancer properties. A study highlighted that certain benzohydrazide derivatives showed promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth and proliferation .
Antimicrobial Properties
Benzohydrazide derivatives are also known for their antimicrobial activities. The synthesized compounds have been evaluated against a range of bacterial and fungal strains. For instance, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This makes it a candidate for further development in treating infections caused by resistant strains.
Anti-inflammatory Effects
Another significant application of this compound lies in its anti-inflammatory properties. Preliminary studies suggest that benzohydrazide derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for diseases characterized by chronic inflammation .
Agricultural Applications
Pesticidal Activity
The unique structure of this compound allows it to function as a potential pesticide. Research indicates that derivatives of benzohydrazides can inhibit the growth of phytopathogenic fungi and pests, making them valuable in agricultural settings for crop protection .
Chemical Synthesis Applications
Intermediate in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and modifications to produce other bioactive compounds .
Case Studies
-
Anticancer Study on Benzohydrazides
A comprehensive study investigated the anticancer effects of various benzohydrazide derivatives on cancer cell lines such as MCF-7 and HCT-116. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms . -
Antimicrobial Efficacy Against Resistant Strains
A case study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The findings showed that this compound exhibited higher efficacy compared to conventional antibiotics, suggesting its potential use in treating resistant infections .
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their biological activities, and distinguishing features:
Structural and Functional Insights
- Fluorine Substitution: The 2,4-difluorophenoxy group in the target compound enhances lipophilicity and metabolic stability, a feature shared with compound 14e (). However, 14e incorporates a thioamide group, which may improve binding to metal-containing enzymes (e.g., topoisomerases or proteases) compared to the parent benzohydrazide .
- Hybrid Scaffolds: Compounds like 5a () merge benzimidazole and benzohydrazide motifs, achieving nanomolar cytotoxicity against cancer cells. This suggests that heterocyclic fusion (e.g., imidazole rings) enhances DNA intercalation or kinase inhibition compared to simpler benzohydrazides .
- Schiff Base Derivatives : Hydrazide-Schiff bases (e.g., Ⅶ in ) demonstrate potent antimicrobial activity, likely due to their ability to disrupt bacterial cell membranes via hydrogen bonding and hydrophobic interactions .
Pharmacological Performance
- Anticancer Activity : While the target compound lacks explicit IC₅₀ data, analogs like 5a and 5b () show superior cytotoxicity (IC₅₀: 0.0316 µM) compared to cisplatin, highlighting the impact of chlorinated and nitro substituents on potency .
- Antimicrobial Efficacy: The discontinued status of this compound contrasts with Schiff base derivatives (e.g., Ⅶ), which exhibit MIC values as low as 0.125 mg/mL against Klebsiella pneumoniae, suggesting that hydroxyl and chloro groups enhance target specificity .
Biological Activity
3-[(2,4-Difluorophenoxy)methyl]benzohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzohydrazide backbone with a difluorophenoxy methyl substituent. This unique structure contributes to its biological activity through specific interactions with molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines.
- Apoptotic Pathways : Activation of caspase-3 and caspase-9 pathways has been documented, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies using xenograft models have demonstrated significant tumor growth inhibition compared to control groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of receptors related to cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Activity
In a preclinical study on breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity. The study highlighted the compound's ability to induce apoptosis through intrinsic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 12 |
| PC-3 | 18 |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-[(2,4-Difluorophenoxy)methyl]benzohydrazide derivatives?
Answer:
The synthesis of benzohydrazide derivatives typically involves condensation reactions between substituted benzohydrazides and aldehydes/ketones under mild conditions. For example:
- Hydrazide-aldehyde condensation : Reacting hydrazides (e.g., 3-hydroxy-4-methoxybenzohydrazide) with aldehydes (e.g., 4-pyridinecarboxaldehyde) in methanol yields Schiff base derivatives, as demonstrated in antibacterial studies .
- Green synthesis : Solvent-free or eco-friendly protocols (e.g., using PEG 400 as a recyclable solvent) are increasingly adopted to reduce environmental impact, as seen in quinoline-benzohydrazide derivative synthesis .
- Functional group modifications : Substituents like halogens (Cl, Br) or electron-donating groups (e.g., dimethylamino) are introduced to enhance biological activity, with characterization via NMR, FTIR, and mass spectrometry .
Basic: How are spectroscopic and crystallographic techniques applied to characterize benzohydrazide derivatives?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in [Co(Bhz)₃] coordination complexes) using programs like SHELXL .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How can computational methods enhance the design of benzohydrazide-based enzyme inhibitors?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and radical scavenging mechanisms (e.g., SPLET vs. HAA pathways in antioxidant studies) .
- Molecular docking : Screens binding affinities to targets like acetylcholinesterase (AChE) or bacterial enzymes. For example, amide-derived benzohydrazides show strong interactions with AChE active sites .
- 3D-QSAR models : Correlate substituent effects with biological activity (e.g., antimycobacterial PIC₅₀ values) to prioritize synthetic targets .
Advanced: What strategies address contradictions in biological activity data among structurally similar derivatives?
Answer:
- Mechanistic validation : Combine experimental assays (e.g., MIC tests for antimicrobial activity) with computational simulations to confirm target engagement .
- Solvent/solvation studies : Assess how polarity affects reactivity (e.g., solvation effects on antioxidant activity in polar vs. non-polar media) .
- Topological analysis : Use TOPS-MODE or ADMET tools to evaluate pharmacokinetic parameters (e.g., bioavailability, toxicity) and exclude confounding factors .
Advanced: How do coordination complexes of benzohydrazides influence their biological and catalytic properties?
Answer:
- Metal-ligand interactions : Transition metals (e.g., Zn²⁺, Co²⁺) form complexes with benzohydrazides, altering geometry (trigonal bipyramidal vs. octahedral) and enhancing antibacterial activity .
- Catalytic applications : Vanadium(V) complexes with benzohydrazide ligands exhibit efficacy in olefin epoxidation, driven by redox-active metal centers .
- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., Cl, Br) on aromatic rings improve antifungal activity by increasing electrophilicity .
Advanced: What methodologies optimize pharmacokinetic properties of benzohydrazide derivatives for therapeutic use?
Answer:
- ADMET analysis : Predict absorption, distribution, and toxicity using software tools. Derivatives with three phenolic -OH groups show optimal antioxidant activity and lower toxicity .
- Multi-stage kinetic studies : Analyze radical scavenging mechanisms (e.g., SPLET–RRC pathways) to ensure metabolic stability .
- Hybridization strategies : Combine benzohydrazides with pharmacophores (e.g., coumarin, quinoline) to enhance bioavailability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
